molecular formula C10H10O4 B119931 Benzylmalonic acid CAS No. 616-75-1

Benzylmalonic acid

Cat. No. B119931
CAS RN: 616-75-1
M. Wt: 194.18 g/mol
InChI Key: JAEJSNFTJMYIEF-UHFFFAOYSA-N
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Description

Benzylmalonic acid is a compound that has been studied in various contexts, including its kinetics of decarboxylation and its role in the synthesis of other chemicals. The decarboxylation of benzylmalonic acid follows a first-order rate equation in several solvents, and the activation parameters for this reaction have been determined, indicating a linear relationship between the enthalpy and entropy of activation across different solvents . Additionally, benzylmalonic acid has been used in the synthesis of ergotamine intermediates, specifically the monoethyl ester chlorides of methyl benzyloxy malonic acid, with their absolute configuration determined through linkage with S-(+)-citramalic acid .

Synthesis Analysis

The synthesis of benzylmalonic acid can be achieved through various methods. One approach involves the electrocarboxylation of benzal chloride, which yields benzylmalonic acid among other products, with varying degrees of efficiency . Another method includes solid-liquid phase transfer catalysis, using benzyl chloride, diethyl malonate, and anhydrous K2CO3, which has been shown to be advantageous due to mild reaction conditions and the potential for industrial applications . Additionally, a chemical synthesis has been developed for specifically labeled 2-benzylmalonic acid, which is used as a precursor in biosynthetic studies .

Molecular Structure Analysis

The molecular structure of benzylmalonic acid has been elucidated through crystallographic studies. It crystallizes in the space group Pbca, and the conformation of its carboxylic groups is similar to that of malonic acid. The molecules are arranged in rows held together by hydrogen bonds, forming a two-dimensional network parallel to the plane .

Chemical Reactions Analysis

Benzylmalonic acid participates in various chemical reactions. It reacts with aqueous iodine through an enol mechanism to form iodobenzylmalonic acid, and in the presence of iodate, the reaction goes to completion. This reactivity has been utilized in a Briggs–Rauscher-type oscillating reaction, where benzylmalonic acid serves as a substrate, and the kinetics of this complex reaction have been studied in detail .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylmalonic acid are influenced by its molecular structure and reactivity. The thermal decomposition of benzylmalonic acid complexes with metals such as cobalt, nickel, and copper has been studied, revealing that these complexes decompose to give metal oxides, with the cobalt and nickel complexes losing water before the organic ligand . The solid-liquid phase transfer catalysis method used for its synthesis also highlights the stability of benzylmalonic acid under mild reaction conditions .

Scientific Research Applications

Crystal Structure Analysis

Benzylmalonic acid (BzMA) has been studied for its crystal structure properties. It crystallizes in a specific space group and exhibits a similar conformation to malonic acid. Its molecules are held together by hydrogen bonds, forming a two-dimensional network parallel to a specific plane (Lepore, Lepore, & Ganis, 1975).

Reaction with Iodine and Oscillating Reactions

BzMA reacts with iodine through an enol mechanism, forming stable iodobenzylmalonic acid. In the presence of iodate, this reaction completes, and BzMA can serve as a substrate for Briggs–Rauscher-type oscillating reactions (Cervellati, Furrow, & de Pompeis, 2002).

Phase Transfer Catalysis Synthesis

BzMA can be synthesized via solid-liquid phase transfer catalysis, offering advantages like mild reaction conditions and prospects for industrial applications. The synthesis process has been optimized for higher yields (Liu Yu, 2010).

Metal Complex Formation

BzMA forms compounds with metals like cobalt, nickel, and copper, in aqueous solutions. These complexes have specific structures and undergo thermal decomposition to yield metal oxides (Allan & Dalrymple, 1994).

Analytical Applications in Food and Beverages

BzMA has been used as an internal standard in the high-performance liquid chromatographic analysis of carboxylic acids in food and beverages. It aids in the quantitative analysis of these acids (Badoud & Pratz, 1986).

Activation of Carboxylic Acids

In the presence of electron-rich triarylbismuthanes, BzMA is selectively activated to couple with amines and alcohols to produce corresponding amides and esters. This process does not affect secondary, tertiary, and aromatic carboxylic acids (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Application in HIV Research

BzMA has been used in the preparation of water-soluble fullerene derivatives, which show potential in HIV research. These derivatives have shown promising anti-HIV action and low toxicity (Troshina et al., 2007).

Synthesis of Amino Acid Analogs

BzMA has been utilized in the synthesis of phenylalanine analogs, exploring the effect of the benzene ring and its substituents on the reaction, providing new insights into amino acid synthesis (Hayashi, 1959).

Safety And Hazards

Benzylmalonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-benzylpropanedioic acid
Source PubChem
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InChI

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEJSNFTJMYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID00210607
Record name 2-Benzylmalonate
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Molecular Weight

194.18 g/mol
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Product Name

Benzylmalonic acid

CAS RN

616-75-1
Record name Benzylmalonic acid
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Record name Benzylmalonic acid
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Synthesis routes and methods I

Procedure details

A solution of diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate [Example 8(iii)] (5.54 g, 0.0108 mol) in ethanol (75 mL) was treated all at once with a solution of potassium hydroxide (3.65 g, 0.065 mol) in water (50 mL). The resulting mixture was stirred at room temperature for 24 hours, then refluxed for 3 hours. The ethanol was evaporated, water was added to the aqueous product, and the basic solution was extracted with diethyl ether. The aqueous layer was acidified to pH 4 with hydrochloric acid and the product was extracted into ethyl acetate. The dried, concentrated product was crystallized twice from ethyl acetate to give 0.6 g of 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonic acid; mp 165°-166° C.(d). The filtrates from the crystallizations (4.9 g) consisted of additional malonic acid, the propanoic acid derivative and the mono ethyl ester malonate derivative. These are converted to [ 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzylpropanoic acid by the method described previously.
Name
diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl benzylmalonate (100 g, 400 mmol) was dissolved in ethanol (300 mL) and treated with a solution of potassium hydroxide (134.4 g, 2.4 mol) in water (500 mL). The mixture was heated under reflux for 5 hours and then allowed to cool. Ethanol was removed under reduced pressure and the remaining aqueous solution cooled in ice and acidified to pH1 with concentrated HCl. The product was extracted with ethyl acetate (3×200 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield benzylmalonic acid as a white crystalline solid. The solid was taken-up in ethanol (250 mL) and treated portionwise with piperidine (33 g, 397 mmol) followed by an aqueous solution of formaldehyde (37%, 150 mL) which resulted in formation of a white precipitate. The reaction mixture was heated and treated with methanol (50 mL) to give a homogeneous solution. Following dissolution the reaction mixture was heated under reflux for 4 hours. The reaction mixture was concentrated under reduced pressure. The aqueous residue was acidified to pH1 with 1 M HCl and the product extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield 2-benzyl-acrylic acid as a colourless oil which crystallized on standing (45 g, 75%). 1H-NMR; δ (CDCl3), 7.32-7.17 (5H, m), 6.36 (1H, s), 5.54 (1H, d, J=1.3 Hz), 3.61 (2H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
134.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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